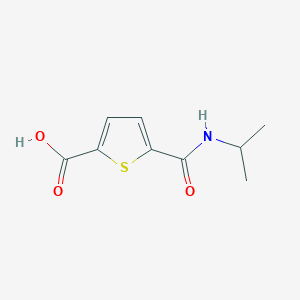
5-(Propan-2-ylcarbamoyl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Propan-2-ylcarbamoyl)thiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PTA and has a molecular formula of C11H14N2O2S.
作用機序
The mechanism of action of PTA is not fully understood, but it is believed to exert its biological activity by inhibiting enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. PDE is an enzyme that is involved in the degradation of cyclic nucleotides such as cAMP and cGMP, which are important second messengers in the regulation of various physiological processes.
Biochemical and Physiological Effects:
PTA has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities in various in vitro and in vivo studies. In an in vitro study, PTA was found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In another study, PTA was found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, PTA has been reported to exhibit antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the advantages of using PTA in lab experiments is its high purity and stability, which allows for reproducible results. In addition, PTA is readily available and can be synthesized in large quantities. However, one of the limitations of using PTA is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of PTA is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the research of PTA. One direction is the synthesis of new derivatives of PTA with improved solubility and biological activity. Another direction is the investigation of the mechanism of action of PTA and its potential as a therapeutic agent for various diseases. In addition, PTA can be further studied for its potential applications in material science and organic electronics. Overall, the potential applications of PTA in various fields make it an interesting compound for future research.
合成法
The synthesis of PTA involves the reaction of 2-acetylthiophene with isopropyl carbamate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. This method has been reported to yield PTA in good yields and high purity.
科学的研究の応用
PTA has been widely studied for its potential applications in various fields such as material science, medicinal chemistry, and organic electronics. In material science, PTA has been used as a building block for the synthesis of conjugated polymers and small molecules for organic photovoltaics and field-effect transistors. In medicinal chemistry, PTA has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. In organic electronics, PTA has been used as a dopant for the synthesis of conductive polymers.
特性
IUPAC Name |
5-(propan-2-ylcarbamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-5(2)10-8(11)6-3-4-7(14-6)9(12)13/h3-5H,1-2H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEOICMYXLRPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(S1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Propan-2-ylcarbamoyl)thiophene-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)

![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpyridine-3-carboxylic acid](/img/structure/B7541942.png)

![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)


![1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B7541962.png)
![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)